Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
EHNA is a reversible adenosine deaminase inhibitor (IC50 = 1.2 μM in human red blood cells) that also selectively inhibits the cGMP-specific phosphodiesterase (PDE2) (IC50s = 0.8 and 2 μM from human and porcine myocardium, respectively, 3.5 μM in rat hepatocyte, and 5.5 μM in human platelet). Comparatively, EHNA is much less potent at inhibiting PDE1, PDE3, or PDE4 (IC50s > 100 μM). EHNA has been used to evaluate cardioprotective and neuroprotective effects during ischemia, to study the role of cAMP/cGMP signaling, and to maintain pluripotency/prevent differentiation of human embryonic stem cells.
Brand Name:
Vulcanchem
CAS No.:
58337-38-5
VCID:
VC0017367
InChI:
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1
SMILES:
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl
Molecular Formula:
C₁₄H₂₃N₅O ∙ HCl
Molecular Weight:
313.82 g/mol
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
CAS No.: 58337-38-5
Reference Standards
VCID: VC0017367
Molecular Formula: C₁₄H₂₃N₅O ∙ HCl
Molecular Weight: 313.82 g/mol
CAS No. | 58337-38-5 |
---|---|
Product Name | Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride |
Molecular Formula | C₁₄H₂₃N₅O ∙ HCl |
Molecular Weight | 313.82 g/mol |
IUPAC Name | (2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 |
Standard InChIKey | VVDXNJRUNJMYOZ-DHXVBOOMSA-N |
Isomeric SMILES | CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)[NH3+].[Cl-] |
SMILES | CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl |
Canonical SMILES | CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)[NH3+].[Cl-] |
Appearance | Assay:≥98%A crystalline solid |
Description | EHNA is a reversible adenosine deaminase inhibitor (IC50 = 1.2 μM in human red blood cells) that also selectively inhibits the cGMP-specific phosphodiesterase (PDE2) (IC50s = 0.8 and 2 μM from human and porcine myocardium, respectively, 3.5 μM in rat hepatocyte, and 5.5 μM in human platelet). Comparatively, EHNA is much less potent at inhibiting PDE1, PDE3, or PDE4 (IC50s > 100 μM). EHNA has been used to evaluate cardioprotective and neuroprotective effects during ischemia, to study the role of cAMP/cGMP signaling, and to maintain pluripotency/prevent differentiation of human embryonic stem cells. |
Synonyms | 9-(2-hydroxy-3-nonyl)adenine 9-(2-hydroxy-3-nonyl)adenine hydrochloride 9-(2-hydroxy-3-nonyl)adenine monohycrochloride 9-(2-hydroxy-3-nonyl)adenine monohycrochloride, (erythro-R*,S*)-isomer 9-(2-hydroxy-3-nonyl)adenine oxalate (2:1) 9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), (erythro-R*,R*)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-(+-)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R-(R*,R*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (R-(R*,S*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (S-(R*,R*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (S-(R*,S*))-isomer EHNA erythro-9-(2-hydroxy-3-nonyl)adenine erythro-9-(2-hydroxynon-3-yl)adenine erythro-9-(3-(2-hydroxynonyl))adenine threo-9-(2-hydroxy-3-nonyl)adenine |
PubChem Compound | 11957547 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume